molecular formula C5H4KN2O4 B11725560 1H-pyrazole-3,5-dicarboxylic acid potassium

1H-pyrazole-3,5-dicarboxylic acid potassium

Katalognummer: B11725560
Molekulargewicht: 195.19 g/mol
InChI-Schlüssel: DFKQESVVCRWUSS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1H-pyrazole-3,5-dicarboxylic acid potassium is an organic compound with the molecular formula C5H3KN2O4. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms at positions 1 and 2. This compound is known for its stability and versatility in various chemical reactions, making it a valuable intermediate in organic synthesis and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1H-pyrazole-3,5-dicarboxylic acid potassium can be synthesized through several methods. One common approach involves the oxidation of 3,5-dimethyl-1H-pyrazole using potassium permanganate in an aqueous solution. The reaction is typically carried out at elevated temperatures (70-90°C) to ensure complete oxidation . The resulting product is then treated with potassium hydroxide to form the potassium salt.

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves large-scale oxidation reactions using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production costs. The use of potassium permanganate as an oxidizing agent remains a common practice due to its effectiveness and availability.

Analyse Chemischer Reaktionen

Types of Reactions

1H-pyrazole-3,5-dicarboxylic acid potassium undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form pyrazole-3,5-dicarboxylic acid.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxyl groups are replaced by other functional groups.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Pyrazole-3,5-dicarboxylic acid.

    Reduction: Pyrazole-3,5-dimethanol.

    Substitution: Pyrazole derivatives with substituted carboxyl groups.

Wirkmechanismus

The mechanism of action of 1H-pyrazole-3,5-dicarboxylic acid potassium involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, its carboxyl groups can form hydrogen bonds with target proteins, enhancing its binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to its dual carboxyl groups, which provide multiple sites for chemical modification and interaction with biological targets. This makes it a versatile intermediate in organic synthesis and a valuable compound in various scientific research applications.

Eigenschaften

Molekularformel

C5H4KN2O4

Molekulargewicht

195.19 g/mol

InChI

InChI=1S/C5H4N2O4.K/c8-4(9)2-1-3(5(10)11)7-6-2;/h1H,(H,6,7)(H,8,9)(H,10,11);

InChI-Schlüssel

DFKQESVVCRWUSS-UHFFFAOYSA-N

Kanonische SMILES

C1=C(NN=C1C(=O)O)C(=O)O.[K]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.